molecular formula C23H21N5O2S2 B2931334 N-benzyl-3-((4-ethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892742-98-2

N-benzyl-3-((4-ethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2931334
CAS RN: 892742-98-2
M. Wt: 463.57
InChI Key: NJCPAPSCCLOKHE-UHFFFAOYSA-N
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Description

“N-benzyl-3-((4-ethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a cell-permeable triazolothienopyrimidine compound . It acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner . It exhibits little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities and shows no cytotoxicity in MDCK cultures .


Synthesis Analysis

The synthesis of triazole compounds, which include the compound , involves cyclic compounds as atom ring members with at least two different elements . Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors . They thus show versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its empirical formula (Hill Notation): C20H17N5O2S3 . Its molecular weight is 455.58 .


Chemical Reactions Analysis

Triazole compounds, including the one , are known for their versatile biological activities . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Physical And Chemical Properties Analysis

The compound is a white powder . It has a solubility of 100 mg/mL in DMSO . It should be stored at a temperature of 2-8°C . It should be protected from light and is okay to freeze .

Scientific Research Applications

Herbicidal Applications

Syntheses and Properties of New Herbicidal Derivatives : Research into structurally related 2-arylthio-1,2,4-triazolo[1,5-a]pyrimidines has demonstrated potential herbicidal activity against specific crops like rape. These compounds were synthesized through cyclization reactions and evaluated for their herbicidal efficacy, showcasing the agricultural applications of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin derivatives (Yang Guangfu et al., 2010).

Antimicrobial and Antifungal Agents

Development of Anti-Microbial Additives : Compounds with the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin skeleton have been investigated for their antimicrobial properties when incorporated into polyurethane varnishes and printing ink pastes. This research signifies the potential of these compounds in creating surfaces resistant to microbial growth, thus finding applications in healthcare and material science (H. A. El‐Wahab et al., 2015).

Serotonin Receptor Antagonism

Selective Serotonin 5-HT6 Receptor Antagonists : The structural framework of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has been utilized to develop potent and selective serotonin 5-HT6 receptor antagonists. These compounds are of interest in neuroscience research for their potential to modulate serotonin levels and impact neurological conditions (A. Ivachtchenko et al., 2010).

Aurora-A Kinase Inhibition

Aurora-A Kinase Inhibitors for Cancer Research : Pyrazolo[1,5-a]pyrimidines and related structures incorporating phenylsulfonyl moieties have been synthesized and evaluated as inhibitors of Aurora-A kinase, a protein implicated in cancer cell proliferation. These studies demonstrate the potential therapeutic applications of these compounds in oncology (M. Shaaban et al., 2011).

Chemical Synthesis and Material Science

Advanced Synthesis Techniques : Research into the synthetic pathways of related thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin compounds has broadened the understanding of regioselective synthesis, contributing to the field of chemical synthesis and material science. Such studies provide insights into the efficient creation of complex molecules with potential applications in various domains (Mostafa E. Salem et al., 2015).

Mechanism of Action

The compound acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner . It exhibits little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities .

properties

IUPAC Name

N-benzyl-10-(4-ethylphenyl)sulfonyl-N-methyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-3-16-9-11-18(12-10-16)32(29,30)23-22-24-21(27(2)15-17-7-5-4-6-8-17)20-19(13-14-31-20)28(22)26-25-23/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCPAPSCCLOKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N(C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-((4-ethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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